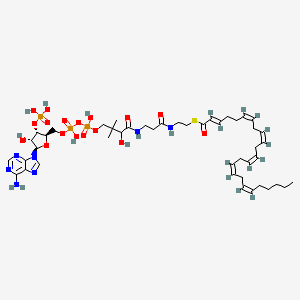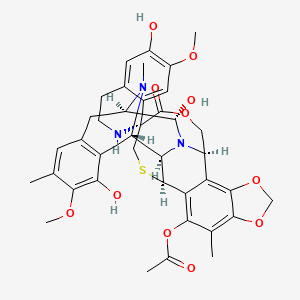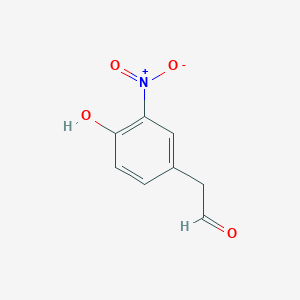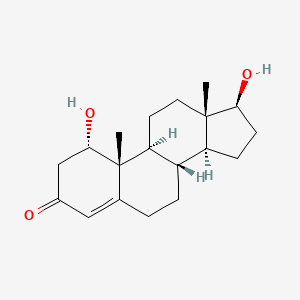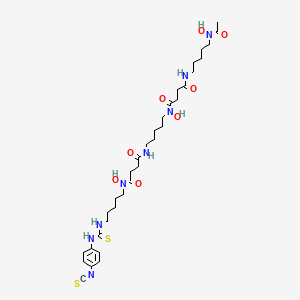
Berdoxam
説明
BERDOXAM: は、免疫腫瘍学の分野で主に使用されている新規化合物です。ヒトT細胞のCD8受容体に結合する放射性標識ミニボディであり、患者におけるCD8+細胞の定量的で非侵襲的な画像化を可能にします。 この化合物は、腫瘍浸潤CD8+ T細胞の可視化と定量化を助け、腫瘍に対する免疫応答に不可欠であるため、特にがん治療の文脈で重要です .
科学的研究の応用
Chemistry: In chemistry, BERDOXAM is used as a radiotracer for studying the biodistribution and pharmacokinetics of CD8+ cells. It provides valuable insights into the behavior of these cells in various physiological and pathological conditions .
Biology: In biology, this compound is employed to visualize and quantify CD8+ T cells in vivo. This is particularly useful in immunological studies, where understanding the distribution and dynamics of these cells is crucial .
Medicine: In medicine, this compound is used in the diagnosis and monitoring of cancer. It helps assess the immune response to tumors and predict the efficacy of immunotherapies. This compound is also being investigated for its potential in guiding patient management and optimizing treatment strategies .
Industry: In the pharmaceutical industry, this compound is used in clinical trials to evaluate the effectiveness of new immunotherapies. It provides a non-invasive method for monitoring the immune response and helps identify potential biomarkers for treatment response .
作用機序
BERDOXAMは、ヒトT細胞のCD8受容体に結合することによって作用を発揮します。この結合により、PET画像化を使用してCD8+細胞を可視化および定量化できます。ミニボディ構造は、臓器灌流と薬物動態を最適化し、高い特異性と最小限のオフターゲット効果を保証するように設計されています。 ジルコニウム-89放射性標識は、長半減期を提供し、数日間繰り返し画像化を可能にします .
類似の化合物との比較
類似の化合物:
Glofitamab: B細胞非ホジキンリンパ腫の治療に使用されるCD20xCD3 T細胞エンゲージング二重特異性モノクローナル抗体です.
Zirconium-89 Crefmirlimab this compound: CD8+細胞のPET画像化に使用される別の放射性標識ミニボディです.
This compoundの独自性: this compoundは、CD8受容体に対する高い特異性と、CD8+細胞の定量的で非侵襲的な画像化を可能にする点でユニークです。 これは、腫瘍に対する免疫応答を理解することが効果的な治療法の開発に不可欠である免疫腫瘍学の分野で貴重なツールとなっています .
生化学分析
Biochemical Properties
Unii-tmk6ND3qjh plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with E3 ubiquitin ligase HECTD1, which is involved in the ubiquitin-proteasome system . The nature of these interactions includes binding to specific sites on the enzymes, leading to either activation or inhibition of their activity. This interaction is crucial for regulating protein degradation and maintaining cellular homeostasis.
Cellular Effects
Unii-tmk6ND3qjh influences various cellular processes and functions. It has been shown to affect cell proliferation by modulating the activity of mitotic cyclins through the ubiquitin-proteasome system . Additionally, it impacts cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with HECTD1 affects the spindle assembly checkpoint, which is essential for proper cell division .
Molecular Mechanism
The molecular mechanism of Unii-tmk6ND3qjh involves its binding interactions with biomolecules. It binds to specific enzymes, such as HECTD1, leading to the formation of ubiquitin chains that signal for protein degradation . This process is vital for regulating the cell cycle and ensuring the timely degradation of mitotic cyclins. Furthermore, Unii-tmk6ND3qjh can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Unii-tmk6ND3qjh have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to Unii-tmk6ND3qjh can lead to sustained changes in cell signaling pathways and gene expression . Additionally, the compound’s stability in various experimental conditions determines its efficacy and reliability in research applications.
Dosage Effects in Animal Models
The effects of Unii-tmk6ND3qjh vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, such as enhanced protein degradation and improved cell cycle regulation . At higher doses, Unii-tmk6ND3qjh can cause toxic or adverse effects, including disruptions in cellular homeostasis and potential cytotoxicity . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
Unii-tmk6ND3qjh is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in the ubiquitin-proteasome system highlights its importance in protein turnover and degradation . Additionally, Unii-tmk6ND3qjh may influence other metabolic pathways by modulating the activity of key enzymes involved in cellular metabolism.
Transport and Distribution
Within cells and tissues, Unii-tmk6ND3qjh is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in various cellular compartments . The transport and distribution of Unii-tmk6ND3qjh are essential for its biological activity and effectiveness in research and therapeutic applications.
Subcellular Localization
The subcellular localization of Unii-tmk6ND3qjh is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the compound may localize to the nucleus, cytoplasm, or other organelles, depending on its interactions with cellular machinery . This localization is crucial for its activity and function, as it determines the specific cellular processes that Unii-tmk6ND3qjh can modulate.
準備方法
合成経路と反応条件: BERDOXAMは、ミニボディをデフェロキサミン誘導体とコンジュゲートし、ジルコニウム-89で放射性標識することによって合成されます。ミニボディは、CD8受容体への高親和性を付与する機能的なFcドメインを欠いた80kDaの断片です。 コンジュゲーションプロセスには、最終生成物の安定性と有効性を確保するために、特定の結合剤と制御された反応条件を使用します .
工業的生産方法: this compoundの工業的生産には、ミニボディの合成、デフェロキサミン誘導体とのコンジュゲーション、ジルコニウム-89による放射性標識など、いくつかのステップが含まれます。製造プロセスは、放射性医薬品を取り扱うための必要なインフラストラクチャを備えた専用施設で行われます。 品質管理措置は、各段階で実施され、最終生成物の純度と効力を確保します .
化学反応の分析
反応の種類: BERDOXAMは、主にヒトT細胞のCD8受容体と結合反応を起こします。この結合は非常に特異的であり、有意な化学的変換は伴いません。 ミニボディ構造は、臓器灌流と薬物動態に最適化されており、画像化中の信号対ノイズ比を最大化します .
一般的な試薬と条件: this compoundの合成に使用される主要な試薬には、ミニボディ、デフェロキサミン誘導体、ジルコニウム-89が含まれます。 反応条件は、ミニボディの完全性を維持し、効率的な放射性標識を確保するために慎重に制御されます .
形成される主要な生成物: this compoundの合成から形成される主要な生成物は、患者におけるCD8+細胞のPET画像化に使用される放射性標識ミニボディコンジュゲートです .
科学研究への応用
化学: 化学において、this compoundは、CD8+細胞の生体内分布と薬物動態を研究するための放射性トレーサーとして使用されます。 これは、さまざまな生理学的および病理学的状態におけるこれらの細胞の挙動に関する貴重な洞察を提供します .
生物学: 生物学において、this compoundは、in vivoでCD8+ T細胞を可視化および定量化するために使用されます。 これは、これらの細胞の分布とダイナミクスを理解することが不可欠である免疫学的研究において特に役立ちます .
医学: 医学において、this compoundは、がんの診断とモニタリングに使用されます。それは、腫瘍に対する免疫応答を評価し、免疫療法の有効性を予測するのに役立ちます。 この化合物は、患者の管理を導き、治療戦略を最適化する可能性についても調査されています .
産業: 製薬業界では、this compoundは、新しい免疫療法の有効性を評価するための臨床試験で使用されます。 これは、免疫応答をモニタリングするための非侵襲的な方法を提供し、治療への反応の可能性のあるバイオマーカーを特定するのに役立ちます .
類似化合物との比較
Glofitamab: A CD20xCD3 T-cell-engaging bispecific monoclonal antibody used in the treatment of B-cell non-Hodgkin lymphoma.
Zirconium-89 Crefmirlimab Berdoxam: Another radiolabeled minibody used for PET imaging of CD8+ cells.
Uniqueness of this compound: this compound is unique in its high specificity for the CD8 receptor and its ability to provide quantitative, non-invasive imaging of CD8+ cells. This makes it a valuable tool in the field of immuno-oncology, where understanding the immune response to tumors is critical for developing effective treatments .
特性
IUPAC Name |
N-[5-[acetyl(hydroxy)amino]pentyl]-N'-hydroxy-N'-[5-[[4-[hydroxy-[5-[(4-isothiocyanatophenyl)carbamothioylamino]pentyl]amino]-4-oxobutanoyl]amino]pentyl]butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H52N8O8S2/c1-26(42)39(47)22-8-2-5-19-34-29(43)15-17-31(45)40(48)23-9-3-6-20-35-30(44)16-18-32(46)41(49)24-10-4-7-21-36-33(51)38-28-13-11-27(12-14-28)37-25-50/h11-14,47-49H,2-10,15-24H2,1H3,(H,34,43)(H,35,44)(H2,36,38,51) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAYEVATSBINBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=S)NC1=CC=C(C=C1)N=C=S)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H52N8O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
752.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1222468-90-7 | |
| Record name | Berdoxam [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1222468907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BERDOXAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMK6ND3QJH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


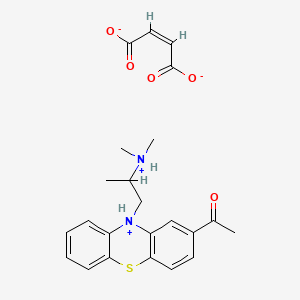
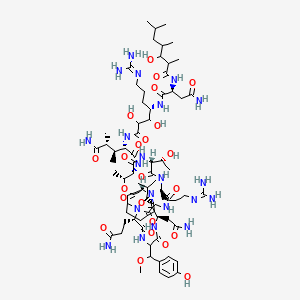
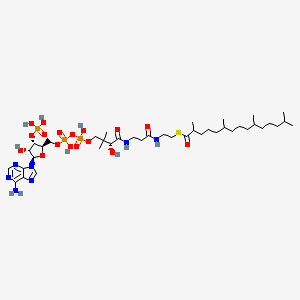
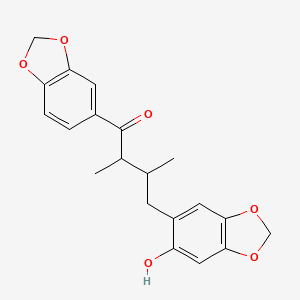
![[(4R,6E,9R,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B1264447.png)
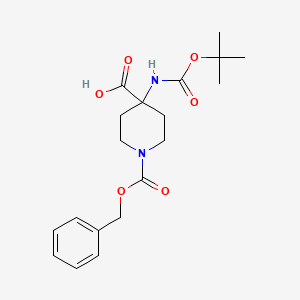
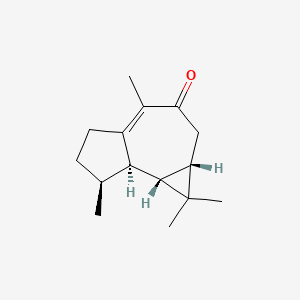
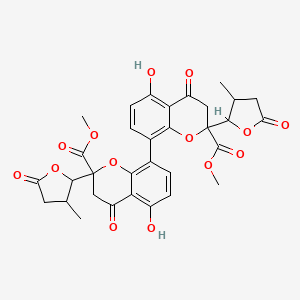
![methyl (1S,10S,12S,13R,21S,23S)-23-(dimethylamino)-4,8,12-trihydroxy-10-[(2R,3R,4R,5S,6S)-4-hydroxy-3,5-dimethoxy-4,6-dimethyloxan-2-yl]oxy-1,12-dimethyl-6,17-dioxo-25-oxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate](/img/structure/B1264456.png)

